molecular formula C17H18N4O B2921478 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)butanamide CAS No. 862810-12-6

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)butanamide

Cat. No. B2921478
M. Wt: 294.358
InChI Key: ZUKDRXGPZAINGG-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidines are a type of heterocyclic compound that have received significant attention in the synthetic chemistry community . They are characterized by an imidazole ring fused to a pyridine ring .


Synthesis Analysis

Imidazo[1,2-a]pyrimidines can be synthesized through various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidines consists of an imidazole ring (a 5-membered ring with three carbon atoms and two nitrogen centers) fused to a pyridine ring (a 6-membered ring with five carbon atoms and one nitrogen center) .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines can undergo a variety of chemical reactions, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions .

Scientific Research Applications

Synthesis and Structural Insights

Research on imidazo[1,2-a]pyrimidines includes the development of synthetic methodologies and structural analysis. For instance, Dhanalakshmi et al. (2018) detailed the crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives, emphasizing the importance of structural elucidation in understanding the properties and potential applications of these compounds. Similarly, Li et al. (2003) discussed the palladium-catalyzed regioselective arylation of imidazo[1,2-a]pyrimidine, providing an efficient synthesis pathway that could be relevant for modifying N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)butanamide for various applications.

Biological Activities and Potential Therapeutic Applications

Imidazo[1,2-a]pyrimidines have been investigated for their potential therapeutic applications due to their diverse biological activities. Starrett et al. (1989) synthesized imidazo[1,2-a]pyridines as potential antiulcer agents, highlighting the cytoprotective properties of these compounds. This suggests a potential avenue for the application of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)butanamide in gastroprotective therapies.

Additionally, Hamdouchi et al. (1999) designed imidazo[1,2-a]pyridines as antiviral agents against human rhinovirus, emphasizing the versatility of this scaffold in addressing viral infections.

Antimicrobial and Antineoplastic Activities

Imidazo[1,2-a]pyrimidine derivatives have shown promising antimicrobial and antineoplastic activities. Gr et al. (1975) reported the synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines, demonstrating significant activity against various microorganisms. Abdel-Hafez (2007) explored the antineoplastic activity of substituted imidazo[1,2-a]pyrimidine derivatives, further indicating the potential of these compounds in cancer therapy.

Future Directions

Imidazo[1,2-a]pyrimidines have a wide range of applications in medicinal chemistry and drug development . Future research may focus on developing new synthetic strategies and exploring their potential therapeutic uses.

properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-3-5-16(22)19-14-10-13(7-6-12(14)2)15-11-21-9-4-8-18-17(21)20-15/h4,6-11H,3,5H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKDRXGPZAINGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)butanamide

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